2-Phenyl-2-(piperidin-1-YL)-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-Phenyl-2-(piperidin-1-yl)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group, a piperidine ring, and an indene-dione moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperidin-1-yl)-2,3-dihydro-1H-indene-1,3-dione typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and reagents such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperidin-1-yl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Phenyl-2-(piperidin-1-yl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
Uniqueness
2-Phenyl-2-(piperidin-1-yl)-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high specificity makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-18-16-11-5-6-12-17(16)19(23)20(18,15-9-3-1-4-10-15)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXYNXZAKPOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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